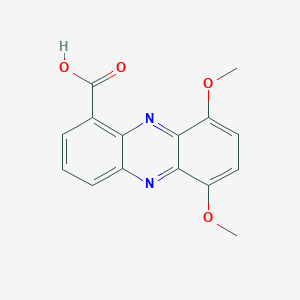
6,9-Dimethoxyphenazine-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of phenazine derivatives, including those similar to 6,9-Dimethoxyphenazine-1-carboxylic acid, often involves the use of carboxylic acids and specific coupling agents under mild conditions. One method involves the treatment of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain high yields of targeted compounds (Kaminski & Kolesińska, 2004). This process is efficient for synthesizing anhydrides from carboxylic acids, indicating a potential pathway for synthesizing 6,9-Dimethoxyphenazine-1-carboxylic acid.
Molecular Structure Analysis
Structural analysis of compounds related to 6,9-Dimethoxyphenazine-1-carboxylic acid reveals significant insights into their molecular configuration. For instance, the crystal structure analysis of related compounds provides information on molecular geometry, hydrogen bonding, and other structural features that define their stability and reactivity (Shabir et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these molecules.
Chemical Reactions and Properties
The reactivity of phenazine derivatives can be explored through their chemical reactions. Carboxylic acid derivatives, for example, engage in various reactions to form anhydrides, esters, and amides, facilitated by reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (Bandgar & Pandit, 2003). These reactions are indicative of the versatile chemical properties of 6,9-Dimethoxyphenazine-1-carboxylic acid and its derivatives.
Physical Properties Analysis
The physical properties of phenazine derivatives, including solubility, melting point, and crystalline structure, play a vital role in their application potential. Investigations into related compounds reveal diverse polymorphic forms and insights into solvation effects, which are essential for predicting the behavior of 6,9-Dimethoxyphenazine-1-carboxylic acid in different environments (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of 6,9-Dimethoxyphenazine-1-carboxylic acid derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in condensation reactions, are crucial for understanding their potential applications. The efficient condensation of carboxylic acids and amines to form amides and esters, using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, highlights the reactive nature of these compounds (Kunishima et al., 1999).
Scientific Research Applications
Conversion to Triazines for Antifungal Products : A method to convert carboxylic acids into 4,6-dimethoxy-1,3,5-triazines has been developed, potentially preparing antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).
Cytotoxic Activity Against Cancer Cells : Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the chemical structure , exhibit potent cytotoxic activity against leukemia and lung cancer cells, with some showing curative effects in a mouse model of colon 38 tumors (Deady et al., 2003).
Stable Sulfenic Acid Synthesis : 4,6-Dimethoxy-1,3,5-triazine-2-sulfenic acid, a compound with structural similarities, is a stable crystalline solid, useful in various chemical reactions (Tripolt, Belaj, & Nachbaur, 1993).
Synthesis of 2-Oxazolines : Direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions leads to excellent yields, showcasing the compound's utility in organic synthesis (Bandgar & Pandit, 2003).
Condensing Agent for Amides and Esters : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) effectively condenses carboxylic acids and amines, leading to the formation of amides and esters in good yields (Kunishima et al., 1999).
Fungicidal and Insecticidal Activities : Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives show promising fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
Synthesis of Anti-hypertensive Drugs : An environmentally milder approach yields higher overall yields for anti-hypertensive drugs (Zheng Xiao-hui, 2011).
Chiral Derivatization for Diabetes Diagnosis : DMT-3(S)-Apy, a chiral derivatization reagent derived from similar compounds, is used for detecting chiral carboxylic acids in saliva, aiding in diabetes diagnosis (Takayama et al., 2014).
Topoisomerase Inhibitors in Cancer Chemotherapy : Novel angular benzophenazines, related in structure, act as dual topoisomerase I and II inhibitors, potentially circumventing multidrug resistance in cancer chemotherapy (Vicker et al., 2002).
properties
IUPAC Name |
6,9-dimethoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYUUDRITZLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587520 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Dimethoxyphenazine-1-carboxylic acid | |
CAS RN |
103942-91-2 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



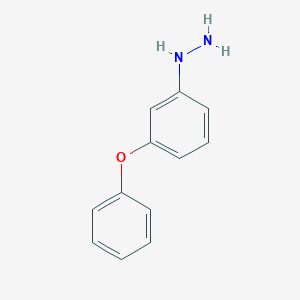

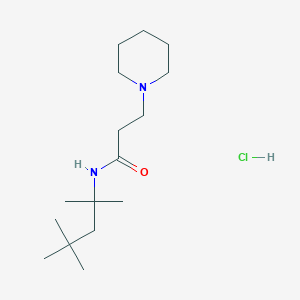
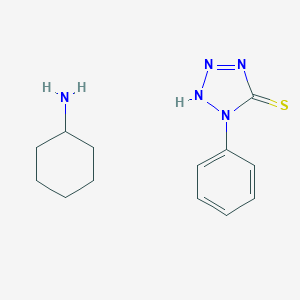

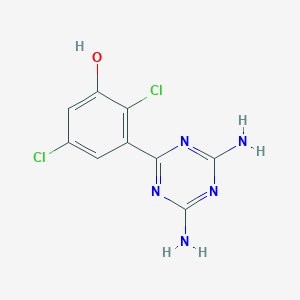
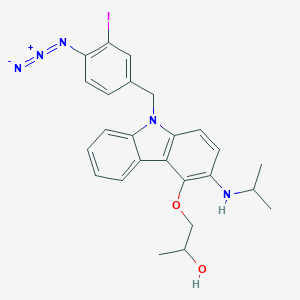
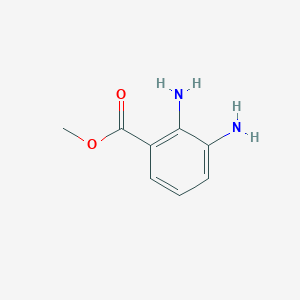

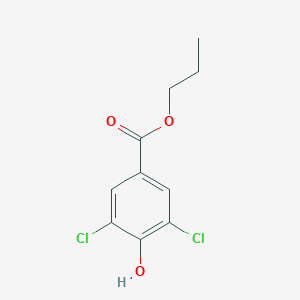
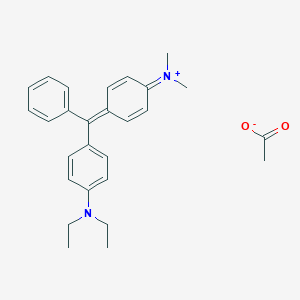
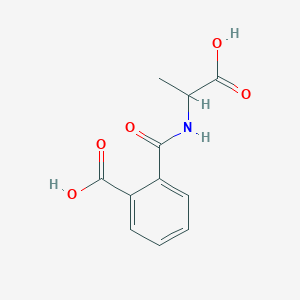
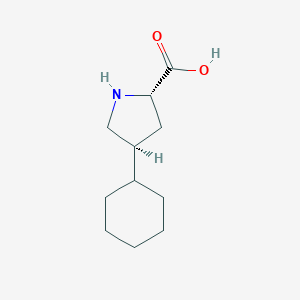
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)